molecular formula C32H48N4O8 B1177492 TgN737Rpw protein CAS No. 156860-38-7

TgN737Rpw protein

Katalognummer: B1177492
CAS-Nummer: 156860-38-7
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The TgN737Rpw protein, encoded by the Tg737 gene (also known as IFT88 or Polaris), is a critical component of the intraflagellar transport (IFT) machinery required for the assembly and function of primary cilia . Primary cilia are sensory organelles that regulate mechanotransduction, signal transduction, and cellular differentiation. The Tg737 gene contains tetratricopeptide repeat (TPR) domains, which facilitate protein-protein interactions essential for IFT complex formation .

Disruption of Tg737 in the TgN737Rpw mouse model results in pleiotropic phenotypes, including polycystic kidney disease (PKD), biliary hyperplasia, and abnormal proliferation of hepatic oval cells (liver progenitor cells) . These pathologies resemble human autosomal recessive polycystic kidney disease (ARPKD) and are linked to defective ciliary structure and signaling . The protein’s role in suppressing tumorigenesis is highlighted by its classification as a liver tumor suppressor, as its mutation promotes dysregulated epithelial cell proliferation .

Eigenschaften

CAS-Nummer

156860-38-7

Molekularformel

C32H48N4O8

Synonyme

TgN737Rpw protein

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The TgN737Rpw protein shares functional and structural similarities with other ciliary and polycystic disease-associated proteins. Below is a comparative analysis:

Table 1: Comparative Analysis of TgN737Rpw Protein and Related Proteins

Protein Gene Molecular Weight (kDa) Key Domains Associated Pathways Disease Associations References
Tg737/IFT88 Tg737 ~88 (mouse) TPR repeats Intraflagellar transport, Ciliogenesis ARPKD, liver cystogenesis, tumor suppression
Polycystin-1 (PC1) Pkd1 ~460 Large extracellular domain, Transmembrane Calcium signaling, Mechanotransduction Autosomal dominant PKD (ADPKD)
Polycystin-2 (PC2) Pkd2 ~110 Transient receptor potential (TRP) channel Calcium signaling ADPKD, vascular defects
MKS1 MKS1 ~74 B9 domain Ciliary basal body structure Meckel syndrome, Bardet-Biedl syndrome
IFT20 IFT20 ~20 Coiled-coil domains Golgi-cilia trafficking Ciliopathies, retinal degeneration

Key Findings:

Functional Overlap in Ciliogenesis :

  • Tg737/IFT88 and IFT20 are both IFT complex proteins essential for cargo transport during cilia assembly. While IFT88 is a core component of the IFT-B complex, IFT20 links ciliogenesis to Golgi trafficking .
  • In contrast, MKS1 localizes to the ciliary transition zone and stabilizes basal body structure, a role distinct from Tg737’s transport function .

Disease Mechanisms: Tg737 mutations cause ARPKD-like renal cysts and hepatic oval cell proliferation, whereas Pkd1/Pkd2 mutations result in ADPKD due to dysregulated calcium signaling . MKS1 mutations lead to severe developmental disorders (e.g., Meckel syndrome) with multi-organ defects, reflecting broader ciliary dysfunction compared to Tg737’s tissue-specific phenotypes .

Structural Divergence: Tg737/IFT88 and PC1/PC2 lack sequence homology but share functional interplay in renal epithelia. PC1/PC2 form a mechanosensitive calcium channel complex, while Tg737 ensures ciliary structural integrity for channel localization .

Therapeutic Implications :

  • Tg737-deficient models are used to study liver regeneration and tumorigenesis, while PC1/PC2 models focus on calcium-modulating therapies for ADPKD .

Q & A

Basic Research Questions

Q. What are the critical considerations when selecting TgN737Rpw mouse models for studying polycystic kidney disease mechanisms?

  • Methodological Answer : Prioritize genetic background homogeneity by backcrossing heterozygous Tg737 mutants (e.g., FVB/N strain) with wild-type C57BL/6J mice to mitigate confounding phenotypes like retinal degeneration . Validate strain purity via PCR genotyping using primers specific to the Tg737Rpw mutation . Monitor renal cyst progression via histopathology and compare with clinical manifestations of autosomal recessive polycystic kidney disease (ARPKD) .

Q. How should researchers approach genotyping and maintaining TgN737Rpw mutant mouse lines to ensure phenotypic consistency?

  • Methodological Answer : Use a two-step breeding strategy: (1) Cross heterozygous Tg737 mutants with wild-type mice to generate F1 hybrids, and (2) sibling-mate F1 hybrids to produce homozygous F2 offspring. Employ TaqMan® assays or capillary electrophoresis to distinguish wild-type, heterozygous, and homozygous genotypes . Maintain a controlled diet and environment to minimize epigenetic variability in cyst formation .

Q. What methodological approaches are recommended for detecting TgN737Rpw protein expression across different tissue types?

  • Methodological Answer : Use validated antibodies targeting conserved epitopes (e.g., Invitrogen’s IFT88 polyclonal antibody for mouse tissues, UniProt ID Q61371) . Combine Western blotting (20–50 µg protein lysate per lane) with immunofluorescence on paraffin-embedded kidney sections. Include controls such as knockout tissue lysates to confirm antibody specificity .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding TgN737Rpw's role in cilia formation versus non-ciliary functions?

  • Methodological Answer : Design experiments to isolate ciliary vs. cytoplasmic fractions using density gradient centrifugation. Compare TgN737Rpw localization in renal epithelial cells (e.g., IMCD3) via immuno-electron microscopy . Use CRISPR-Cas9 to generate tissue-specific Tg737 knockouts and assess phenotypic divergence from global knockouts .

Q. What strategies optimize tissue-specific conditional knockout models of TgN737Rpw for developmental studies?

  • Methodological Answer : Use Cre-loxP systems with promoters like Pax8 (kidney-specific) or FoxJ1 (ciliated cell-specific). Validate recombination efficiency via qPCR and flow cytometry. For temporal control, pair with tamoxifen-inducible CreERT2 lines. Monitor off-target effects using whole-exome sequencing in F1 progeny .

Q. How should conflicting reports on TgN737Rpw interaction partners be addressed methodologically?

  • Methodological Answer : Perform reciprocal co-immunoprecipitation (Co-IP) in HEK293T cells overexpressing tagged TgN737Rpw and candidate interactors (e.g., IFT complex proteins). Validate interactions using proximity ligation assays (PLA) in primary renal cells. Cross-reference with high-throughput datasets (e.g., BioPlex 3.0) to prioritize biologically relevant partners .

Q. What experimental designs mitigate variability in TgN737Rpw-related ciliary length measurements across studies?

  • Methodological Answer : Standardize imaging protocols: use Airyscan confocal microscopy with fixed z-stack intervals (0.2 µm). Quantify ciliary length in ≥100 cells per condition using automated software (e.g., ImageJ plugins). Include internal controls (e.g., untreated IMCD3 cells) in every experiment to normalize batch effects .

Data Analysis & Reproducibility

Q. How can researchers ensure reproducibility when analyzing TgN737Rpw knockdown phenotypes in vitro?

  • Methodological Answer : Use dual siRNA sequences targeting non-overlapping regions of the Tg737 transcript. Validate knockdown efficiency via RT-qPCR (ΔΔCt method) and Western blot. Report raw data for all replicates, including outliers, in supplementary tables .

Q. What statistical frameworks are appropriate for interpreting TgN737Rpw mutation penetrance in polycystic kidney disease models?

  • Methodological Answer : Apply mixed-effects models to account for litter-specific variability in cyst counts. Use Kaplan-Meier survival curves for longitudinal studies. For RNA-seq data, apply DESeq2 with adjusted p-values (FDR <0.05) and provide FASTQ files in public repositories (e.g., GEO: GSEXXXXX) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.